molecular formula C24H28N6O6S B12395447 hCA/VEGFR-2-IN-3

hCA/VEGFR-2-IN-3

Cat. No.: B12395447
M. Wt: 528.6 g/mol
InChI Key: DFBYCMNIGXMYGK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hCA/VEGFR-2-IN-3 involves the incorporation of an indolinone moiety into a benzenesulfonamide structure. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:

Chemical Reactions Analysis

Types of Reactions

hCA/VEGFR-2-IN-3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

hCA/VEGFR-2-IN-3 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying dual inhibition mechanisms and structure-activity relationships.

    Biology: Investigated for its role in inhibiting carbonic anhydrase and vascular endothelial growth factor receptor 2, which are involved in various physiological processes.

    Medicine: Explored for its potential as an anticancer agent, particularly in targeting breast cancer cells that overexpress vascular endothelial growth factor receptor 2.

Mechanism of Action

hCA/VEGFR-2-IN-3 exerts its effects by inhibiting both carbonic anhydrase and vascular endothelial growth factor receptor 2. The mechanism involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

hCA/VEGFR-2-IN-3 is unique due to its dual inhibitory activity against both carbonic anhydrase and vascular endothelial growth factor receptor 2. This dual inhibition provides a synergistic effect, making it a promising candidate for anticancer therapy, particularly in targeting tumors that overexpress vascular endothelial growth factor receptor 2 .

Properties

Molecular Formula

C24H28N6O6S

Molecular Weight

528.6 g/mol

IUPAC Name

N-[(2-hydroxy-5-methoxy-1H-indol-3-yl)imino]-1-[1-oxo-1-(4-sulfamoylanilino)propan-2-yl]piperidine-3-carboxamide

InChI

InChI=1S/C24H28N6O6S/c1-14(22(31)26-16-5-8-18(9-6-16)37(25,34)35)30-11-3-4-15(13-30)23(32)29-28-21-19-12-17(36-2)7-10-20(19)27-24(21)33/h5-10,12,14-15,27,33H,3-4,11,13H2,1-2H3,(H,26,31)(H2,25,34,35)

InChI Key

DFBYCMNIGXMYGK-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)N2CCCC(C2)C(=O)N=NC3=C(NC4=C3C=C(C=C4)OC)O

Origin of Product

United States

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